molecular formula C26H30N2O5Si B1684488 Silatecan CAS No. 220913-32-6

Silatecan

Cat. No.: B1684488
CAS No.: 220913-32-6
M. Wt: 478.6 g/mol
InChI Key: XUSKJHCMMWAAHV-SANMLTNESA-N
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Description

  • Preparation Methods

    • Silatecan can be synthesized through chemical modifications of camptothecin.
    • One common synthetic route involves introducing the tert-butyldimethylsilyl group at position 7 of camptothecin.
    • Industrial production methods may vary, but the key step is the silylation reaction to obtain this compound.
  • Chemical Reactions Analysis

    • Silatecan inhibits DNA topoisomerase I (TOP1), an enzyme involved in DNA replication and transcription.
    • It induces DNA damage by trapping the TOP1-DNA complex, leading to single-strand breaks.
    • Common reagents and conditions for its synthesis include silylating agents and organic solvents.
  • Scientific Research Applications

  • Mechanism of Action

    • Silatecan’s primary mechanism of action involves inhibiting TOP1.
    • By preventing DNA religation during replication, it generates DNA breaks and interferes with cell division.
    • Molecular targets include the TOP1-DNA complex, which leads to apoptosis in cancer cells.
  • Comparison with Similar Compounds

    • Silatecan stands out due to its improved stability and lipophilicity compared to camptothecin.
    • Similar compounds include irinotecan and topotecan, both of which are also TOP1 inhibitors used in cancer treatment.

    Properties

    CAS No.

    220913-32-6

    Molecular Formula

    C26H30N2O5Si

    Molecular Weight

    478.6 g/mol

    IUPAC Name

    (19S)-10-[tert-butyl(dimethyl)silyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

    InChI

    InChI=1S/C26H30N2O5Si/c1-7-26(32)18-11-20-21-16(12-28(20)23(30)17(18)13-33-24(26)31)22(34(5,6)25(2,3)4)15-10-14(29)8-9-19(15)27-21/h8-11,29,32H,7,12-13H2,1-6H3/t26-/m0/s1

    InChI Key

    XUSKJHCMMWAAHV-SANMLTNESA-N

    SMILES

    CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O

    Isomeric SMILES

    CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O

    Canonical SMILES

    CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O

    Appearance

    white solid powder

    Key on ui other cas no.

    220913-32-6

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO, not in water

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)- dione, 11-((1,1-dimethylethyl)dimethylsilyl)-4-ethyl-4,9- dihydroxy-, (4S)-
    7-t-butyldimethylsilyl-10-hydroxycamptothecin
    7-tert-butyldimethylsilyl-10-hydroxycamptothecin
    AR 67 cpd
    AR-67 cpd
    DB 67
    DB-67

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Silatecan
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